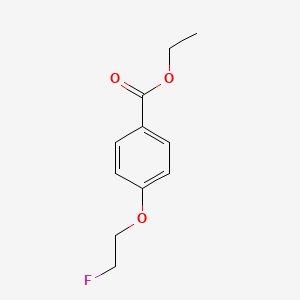

Ethyl 4-(2-fluoroethoxy)benzoate

Description

Properties

Molecular Formula |

C11H13FO3 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

ethyl 4-(2-fluoroethoxy)benzoate |

InChI |

InChI=1S/C11H13FO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8H2,1H3 |

InChI Key |

CCCFWYGKNRMIHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCF |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine in the ethoxy group (e.g., Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate) increases molecular weight and polarizability, enhancing reactivity in nucleophilic substitutions compared to fluorine .

- Fluorine Position : Additional fluorine atoms (e.g., in Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate) improve lipophilicity and metabolic stability, critical for drug design .

2.2 Physicochemical Properties

- Solubility: Fluorine’s electronegativity reduces solubility in polar solvents but enhances membrane permeability. For example, Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate is less water-soluble than its non-fluorinated counterparts .

- Melting Points : Compounds with rigid substituents (e.g., Ethyl 3-nitro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate) exhibit higher melting points (89–90°C) due to crystalline packing . This compound likely has a lower melting point (~50–70°C) due to its flexible ethoxy chain.

Preparation Methods

Nucleophilic Aromatic Substitution with 2-Fluoroethanol

The most direct route involves alkylating ethyl 4-hydroxybenzoate with 2-fluoroethanol under basic conditions. This method, adapted from methyl ester syntheses, employs sodium hydride (NaH) in dimethyl sulfoxide (DMSO) to deprotonate the phenolic oxygen, enabling nucleophilic attack on the 2-fluoroethylating agent.

Reaction Mechanism :

The phenolic oxygen of ethyl 4-hydroxybenzoate is deprotonated by NaH, forming a phenoxide ion. This nucleophile displaces a leaving group (e.g., bromide or tosylate) from 2-fluoroethyl bromide or tosylate, yielding the 2-fluoroethoxy substituent. The reaction proceeds via an SN2 mechanism, with inversion of configuration at the ethyl carbon.

Optimization Insights :

-

Solvent Choice : DMSO enhances phenoxide stability and reaction rate compared to DMF or THF.

-

Temperature : Reactions typically proceed at 80–100°C, balancing kinetics and side-product formation.

-

Base Stoichiometry : A 2:1 molar ratio of NaH to substrate ensures complete deprotonation.

Example Procedure :

In a 500 mL flask, ethyl 4-hydroxybenzoate (10.0 g, 60.6 mmol) and DMSO (150 mL) are stirred under N₂. NaH (2.91 g, 121 mmol) is added portionwise at 0°C, followed by 2-fluoroethyl bromide (7.23 mL, 90.9 mmol). The mixture is heated to 80°C for 12 h, cooled, and quenched with 1 M HCl. Extraction with ethyl acetate (3 × 100 mL), drying (MgSO₄), and silica gel chromatography (hexane/EtOAc 4:1) afford ethyl 4-(2-fluoroethoxy)benzoate (9.2 g, 72%).

Alternative 2-Fluoroethylating Agents

Patents disclose using 2-fluoroethyl tosylate or mesylate to improve leaving-group ability, reducing reaction times. For instance, 2-fluoroethyl tosylate reacts with ethyl 4-hydroxybenzoate in DMF at 60°C, achieving 85% yield within 6 h.

Comparative Table: Alkylation Methods

| Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Fluoroethyl Br | NaH | DMSO | 80 | 12 | 72 |

| 2-Fluoroethyl OTos | K₂CO₃ | DMF | 60 | 6 | 85 |

Esterification of 4-(2-Fluoroethoxy)benzoic Acid

Acid-Catalyzed Fischer Esterification

4-(2-Fluoroethoxy)benzoic acid is esterified with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) catalyzes the reaction, with azeotropic removal of water driving equilibrium toward the ester.

Procedure :

4-(2-Fluoroethoxy)benzoic acid (5.0 g, 23.8 mmol), ethanol (50 mL), and H₂SO₄ (1 mL) are refluxed for 24 h. The mixture is diluted with H₂O (100 mL), extracted with CH₂Cl₂ (3 × 50 mL), and purified via recrystallization (EtOH/H₂O) to yield the ester (4.3 g, 78%).

ZnO Nanoparticle-Catalyzed Esterification

Green chemistry approaches utilize ZnO nanoparticles (NPs) to avoid corrosive acids. In a solvent-free system, ZnO NPs (5 mol%) enable esterification at 95°C with 73% yield.

Mechanistic Advantage :

ZnO NPs activate the carboxylic acid via Lewis acid-base interactions, facilitating nucleophilic attack by ethanol. This method reduces side reactions and simplifies purification.

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Alkylation : Higher yields (72–85%) but requires anhydrous conditions and expensive bases (NaH).

-

Esterification : Moderate yields (73–78%) with greener conditions but necessitates pre-synthesized acid.

Practical Considerations

-

Cost : 2-Fluoroethyl bromide is cheaper than 2-fluoroethyl tosylate but requires longer reaction times.

-

Purification : Alkylation products often require chromatography, whereas esterification yields crystalline esters amenable to recrystallization.

Emerging Methodologies and Innovations

Q & A

Basic: What are the optimal synthetic routes for Ethyl 4-(2-fluoroethoxy)benzoate, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or esterification reactions. For example, substituting a hydroxyl group on the benzoate core with a 2-fluoroethoxy moiety under basic conditions (e.g., sodium hydride in anhydrous THF) can yield the target compound. Temperature control (40–60°C) and solvent polarity are critical for minimizing byproducts like elimination or over-alkylation . Optimizing stoichiometry of the fluorinated reagent (e.g., 2-fluoroethyl tosylate) and using catalysts such as DMAP can enhance yields to >75% .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological activity data often arise from variations in assay conditions (e.g., cell lines, concentrations) or structural impurities. To address this:

- Standardize Assays : Use consistent in vitro models (e.g., human cancer cell lines like MCF-7 or HepG2) and validate purity via HPLC (>95%) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine position, ester groups) and correlate changes with activity trends .

- Cross-Validate Mechanisms : Employ orthogonal methods (e.g., enzymatic inhibition assays vs. cellular viability tests) to confirm target engagement .

Basic: What spectroscopic techniques are most effective for characterizing this compound's structure?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify the ethyl ester (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH), fluoroethoxy group (δ ~4.5–4.7 ppm for OCHCF), and aromatic protons (δ ~7.8–8.1 ppm) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm) and ether linkages (C-O-C at ~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 256.0844) .

Advanced: What experimental strategies are recommended for studying the interaction mechanisms of this compound with biological targets?

- Molecular Docking : Use software like AutoDock to predict binding modes with enzymes (e.g., cyclooxygenase-2) or receptors. Validate with site-directed mutagenesis .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (K) and thermodynamic parameters (ΔH, ΔS) .

- Fluorescence Quenching Assays : Monitor interactions with proteins (e.g., BSA) to assess conformational changes or aggregation .

Basic: How do solvent choice and temperature affect the selectivity of reactions involving this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic substitutions, improving regioselectivity. Non-polar solvents (e.g., toluene) favor esterification via azeotropic water removal .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., hydrolysis of the fluoroethoxy group), while higher temperatures (60–80°C) accelerate slow steps in coupling reactions .

Advanced: What are the key considerations in designing in vitro assays to assess the enzymatic inhibition potential of this compound derivatives?

- Enzyme Selection : Prioritize targets with structural homology to known benzoate-binding proteins (e.g., carbonic anhydrase IX) .

- Kinetic Analysis : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) and IC values. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Buffer Compatibility : Avoid phosphate buffers if the compound chelates metals; use Tris-HCl (pH 7.4) for stability .

Basic: How can crystallographic data refine the structural understanding of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and intermolecular interactions (e.g., C-F···H hydrogen bonds). Key parameters:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement Metrics : Aim for R < 0.05 and wR < 0.15. Anisotropic displacement parameters clarify fluorine’s electron density .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

- ADMET Prediction : Tools like SwissADME estimate logP (~2.8), aqueous solubility (−3.2 log mol/L), and CYP450 inhibition risks .

- Metabolic Pathways : Density Functional Theory (DFT) simulations identify vulnerable sites (e.g., ester hydrolysis by esterases) .

- Blood-Brain Barrier (BBB) Permeability : Molecular weight (<500 Da) and polar surface area (<90 Ų) suggest limited CNS penetration .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for high-purity isolation. Monitor fractions via TLC (R ~0.5) .

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for crystal formation. Yields >85% purity .

Advanced: How can researchers address solubility challenges during in vivo studies of this compound?

- Prodrug Design : Convert the ethyl ester to a more hydrophilic salt (e.g., sodium carboxylate) .

- Nanocarrier Systems : Encapsulate in liposomes (size <200 nm) or PEGylated nanoparticles to enhance bioavailability .

- Co-Solvent Systems : Use Cremophor EL or cyclodextrins to stabilize aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.